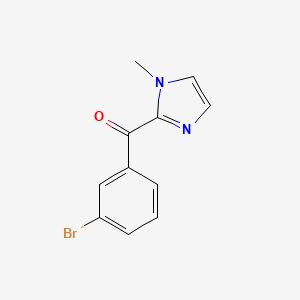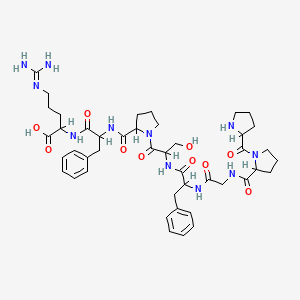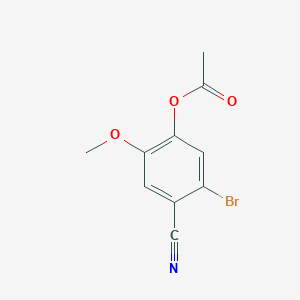
3-Piperidinobenzoic acid
Vue d'ensemble
Description
3-Piperidinobenzoic acid is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Activities and Mechanisms
3-Piperidinobenzoic acid and its derivatives demonstrate significant pharmacological activities. Gallic acid, a structurally similar compound to this compound, has shown promising anti-inflammatory properties. The research highlights its actions in weakening inflammatory responses by modulating key signaling pathways, including MAPK and NF-κB, and reducing the release of pro-inflammatory cytokines and cell infiltration (Bai et al., 2020).
Chemical Synthesis and Biological Evaluation
The synthesis and biological evaluation of certain compounds structurally related to this compound have been extensively studied. The research focuses on the development of alternative antioxidant and anti-inflammatory agents, with specific attention to benzofused thiazole analogues. These derivatives have shown potential in vitro antioxidant and anti-inflammatory activities, highlighting their therapeutic potential (Raut et al., 2020).
Medicinal Chemistry and Drug Design
The structural features of this compound and its derivatives contribute to their ability to bind effectively with various enzymes and receptors, resulting in a wide range of bioactivities. This makes them important candidates in medicinal chemistry for the development of drugs targeting a spectrum of diseases. The review by Verma et al. (2019) provides insights into the current developments in the field, particularly focusing on 1,3,4-oxadiazole-based compounds, a category to which this compound derivatives belong, highlighting their therapeutic significance across various medical domains (Verma et al., 2019).
Interaction with Biological Targets
Understanding the influence of metals on the electronic system of biologically important ligands, including compounds like this compound, is crucial. The review by Lewandowski et al. (2005) sheds light on how metals interact with the electronic systems of biologically significant molecules, offering a foundation to predict properties like reactivity and stability of complex compounds (Lewandowski et al., 2005).
Safety and Hazards
Mécanisme D'action
Target of Action
It is often used as a synthetic intermediate in the production of various pharmaceuticals , suggesting that its targets may vary depending on the specific drug it is used to produce.
Mode of Action
As a synthetic intermediate, its mode of action is likely dependent on the specific compounds it is used to produce .
Propriétés
IUPAC Name |
3-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQRORYAJSTYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383772 | |
| Record name | 3-Piperidinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77940-94-4 | |
| Record name | 3-Piperidinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Piperidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)




![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)





